molecular formula C10H9NO2 B11915858 2H-Azirine-3-carboxylic acid, phenylmethyl ester CAS No. 328119-58-0

2H-Azirine-3-carboxylic acid, phenylmethyl ester

Cat. No.: B11915858
CAS No.: 328119-58-0
M. Wt: 175.18 g/mol
InChI Key: QRZIWHYUHRFRDA-UHFFFAOYSA-N
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Description

Benzyl 2H-azirine-3-carboxylate is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2H-azirine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of benzyl acrylate. This process typically requires three steps:

Industrial Production Methods

Industrial production of benzyl 2H-azirine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Cycloaddition: Dienes such as furans are used in the presence of a catalyst or under thermal conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Benzyl 2H-azirine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2H-azirine-3-carboxylate involves its electrophilic azirine ring, which can undergo nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins, such as cysteine or lysine residues. The compound’s reactivity is attributed to the high ring strain and the presence of the electrophilic carbon-nitrogen double bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2H-azirine-3-carboxylate is unique due to its benzyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in synthetic applications and medicinal chemistry.

Biological Activity

2H-Azirine-3-carboxylic acid, phenylmethyl ester, is a member of the azirine family, characterized by its three-membered nitrogen-containing heterocycle. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in antimicrobial and antifungal applications. The high degree of ring strain in the azirine structure contributes to its reactivity, making it a valuable intermediate in organic synthesis and a candidate for further exploration in drug design.

The molecular formula of this compound is C11H11NO2C_{11}H_{11}NO_2, with a molecular weight of approximately 189.21 g/mol. The compound features a phenylmethyl group and a carboxylic acid ester functional group, enhancing its chemical properties and biological activity.

PropertyValue
Molecular FormulaC11H11NO2C_{11}H_{11}NO_2
Molecular Weight189.21 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism of action is primarily attributed to the electrophilic nature of the azirine ring, which allows it to react with nucleophiles in biological macromolecules. This interaction can lead to covalent modifications that alter protein function.

Antimicrobial Activity

In studies evaluating the compound's antibacterial properties against ESKAPE pathogens—bacteria known for their drug resistance—2H-Azirine-3-carboxylic acid demonstrated comparable efficacy to established antibiotics like Sulfamethoxazole. The minimum inhibitory concentrations (MICs) were determined using disk diffusion methods and showed that the compound effectively inhibited bacterial growth at low concentrations.

Cytotoxicity Studies

Cytotoxicity assessments conducted on non-cancerous human cell lines (ARPE-19 and HEK293) revealed that 2H-Azirine-3-carboxylic acid exhibited low cytotoxicity across a concentration range of 1–100 μM. This suggests that while the compound is effective against pathogens, it poses minimal risk to healthy cells, making it a promising candidate for therapeutic applications.

The mechanism through which 2H-Azirine-3-carboxylic acid exerts its biological effects involves its ability to act as a Michael acceptor , allowing it to covalently modify proteins by reacting with nucleophilic residues such as cysteine or lysine. This property is crucial for its potential use in drug design, particularly in developing inhibitors for specific enzymes or pathways involved in disease processes.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of azirine carboxylic acids and evaluating their biological activities. For instance:

  • Synthesis and Evaluation : A recent study synthesized several azirine derivatives and assessed their antibacterial activity against ESKAPE pathogens. The results indicated that compounds with free carboxyl groups exhibited significantly higher antimicrobial activity compared to their ester counterparts .
  • Comparative Analysis : In a comparative analysis involving similar compounds, such as Azirinomycin and Motualevic Acid F, 2H-Azirine-3-carboxylic acid was highlighted for its unique substitution pattern that enhances its interaction potential with biological targets .

Properties

CAS No.

328119-58-0

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

benzyl 2H-azirine-3-carboxylate

InChI

InChI=1S/C10H9NO2/c12-10(9-6-11-9)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

QRZIWHYUHRFRDA-UHFFFAOYSA-N

Canonical SMILES

C1C(=N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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